5-Fluoro-4H-1-benzopyran
Description
Overview of the Benzopyran Scaffold in Academic Research
The benzopyran scaffold, a bicyclic heterocyclic system formed by the fusion of a benzene (B151609) ring and a pyran ring, is a privileged structure in drug discovery and natural products chemistry. researchgate.netijbpas.com Its derivatives are abundant in nature and exhibit a wide array of biological activities. researchgate.netchemrxiv.org The inherent structural features of benzopyrans, such as their lipophilicity, contribute to their ability to penetrate cellular membranes, making them effective in various pharmaceutical applications. researchgate.net
In academic and industrial research, benzopyran derivatives have been extensively investigated for their therapeutic potential across numerous disease areas. These include anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant activities. researchgate.netijbpas.com The versatility of the benzopyran core allows for diverse chemical modifications, leading to the synthesis of large libraries of compounds for biological screening. nih.gov Natural products containing the benzopyran moiety, such as tocopherols (B72186) (Vitamin E), underscore the biological relevance of this scaffold. researchgate.netijbpas.com
Significance of Fluorine Atom Incorporation in Heterocyclic Chemistry
The introduction of fluorine atoms into heterocyclic compounds is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of molecules. numberanalytics.commdpi.com Fluorine, being the most electronegative element, imparts unique properties to organic compounds. Its small size allows it to replace hydrogen without causing significant steric hindrance, while its strong carbon-fluorine bond enhances metabolic stability. numberanalytics.combenthamdirect.com
The incorporation of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.comrsc.org Furthermore, fluorine can alter the acidity or basicity of nearby functional groups and influence conformation, leading to improved binding affinity with biological targets. benthamdirect.comrsc.org It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, highlighting the profound impact of this element in drug design. numberanalytics.com
Research Landscape of 5-Fluoro-4H-1-benzopyran and Related Fluorinated Benzopyrans
The specific compound, this compound, represents the convergence of the privileged benzopyran scaffold and the strategic incorporation of a fluorine atom. While detailed research specifically on this compound is not extensively documented in publicly available literature, the broader class of fluorinated benzopyrans has garnered considerable attention.
Research in this area focuses on the synthesis and evaluation of various fluorinated benzopyran derivatives for a range of biological activities. For instance, studies have explored the synthesis of fluorinated 2-arylchromen-4-ones and their potential as antiviral and anti-glycation agents. nih.gov Other research has investigated the synthesis of fluorinated spirocyclic benzopyrans as potential therapeutic agents. researchgate.netnih.gov The synthesis of key intermediates, such as 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, for the preparation of more complex molecules has also been a subject of study. researchgate.net
The investigation of fluorinated benzopyrans often involves advanced analytical techniques, such as solid-state NMR, to characterize their structural properties, including polymorphism. rsc.orgrsc.org The CAS registry numbers for various fluorinated benzopyran derivatives are available in chemical databases, facilitating their identification and further research. angenechemical.comlookchem.comcas.orgnih.govsynquestlabs.comchemsrc.com
The table below provides a summary of some researched fluorinated benzopyran derivatives and their areas of investigation.
| Compound Name | Area of Research |
| 5-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | Chemical Synthesis |
| 5-[(4-fluorophenyl)methoxy]-3-hydroxy-2-(1-methyl-1H-1,2,4-triazol-5-yl)-4H-1-benzopyran-4-one | Chemical Synthesis |
| (3S-trans)-1-[3,4-dihydro-3-hydroxy-2,2-dimethyl-6-(pentafluoroethyl)-2H-1-benzopyran-4-yl]piperidin-2-one | NMR and Polymorphism Studies |
| Fluorinated 2-arylchromen-4-ones | Antiviral and Anti-glycation Activity |
| (±)-6-fluoro-8-undecylamido-2,3-dihydrospiro[4H-1-benzopyran-4,5'-thiazolidine]-2',4'-dione | Chemical Synthesis |
| 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | Chemical Synthesis Intermediate |
| (2S,4S)-6-fluoro-2,3-dihydro-2',5'-dioxospiro[4H-1-benzopyran-4,4'-imidazolidine]-2-carboxamide | Aldose Reductase Inhibition |
| (4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol | Chemical Synthesis |
| 7-Fluoro-2-phenyl-4H-1-benzopyran-4-one | Chemical Synthesis |
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-4H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-2,4-6H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUPAVXZAWKHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=COC2=C1C(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 5 Fluoro 4h 1 Benzopyran and Its Derivatives
Strategies for Site-Selective Fluorination of the 4H-1-Benzopyran Core
Achieving site-selective fluorination, especially at the C-5 position of the 4H-1-benzopyran ring, requires careful consideration of the precursor's structure and the choice of fluorinating agent.
The synthesis of specifically substituted benzopyrans often begins with appropriately substituted phenols. For instance, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a related structure, starts from 4-fluorophenol. researchgate.net This precursor undergoes a series of reactions including esterification to 4-fluorophenyl acetate, followed by a Fries rearrangement to yield 4-fluoro-2-acetyl phenol. researchgate.net This intermediate is then subjected to acylation, cyclization, and hydrolyzation to form 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. researchgate.net Subsequent reduction yields the final product. researchgate.net
Another approach involves the synthesis of 5,7-dihydroxy-3-p-fluoro-phenyl-2-methyl-4-oxo-4H-benzopyran, where 2,4,6-trihydroxy-phenyl 4-fluoro-benzyl-ketone is used as a key precursor. prepchem.com This compound is treated with methanesulphonyl chloride in the presence of borontrifluoride etherate, leading to cyclization. prepchem.com The resulting diacetate is then hydrolyzed to yield the desired fluorinated benzopyran. prepchem.com
Table 1: Precursors and Transformations for Fluorinated Benzopyrans
| Target Compound | Precursor | Key Transformation Steps | Reference |
| 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | 4-Fluorophenol | Esterification, Fries rearrangement, Acylation, Cyclization, Hydrolyzation, Reduction | researchgate.net |
| 5,7-Dihydroxy-3-p-fluoro-phenyl-2-methyl-4-oxo-4H-benzopyran | 2,4,6-Trihydroxy-phenyl 4-fluoro-benzyl-ketone | Cyclization with methanesulphonyl chloride and borontrifluoride etherate, Hydrolysis | prepchem.com |
| 5-Fluoro-2-hydroxy-acetophenone | 4-Fluoroanisole | Acylation with acetic anhydride (B1165640) or acetyl chloride using a Lewis acid catalyst | google.com |
The development of new fluorinating reagents has significantly advanced the synthesis of fluorinated organic compounds. acs.org Electrophilic fluorinating reagents are particularly important for their ability to introduce fluorine under relatively mild conditions. Key examples include N-fluoropyridinium salts, N-fluorobenzenesulfonimide (NFSI), and Selectfluor®. acs.orgacs.org These reagents have been instrumental in developing catalytic enantioselective fluorination methods. acs.org
Deoxofluorinating reagents like DAST (diethylaminosulfur trifluoride) and PhenoFluor™ facilitate the direct conversion of hydroxyl groups to fluorine. arkat-usa.orgucl.ac.uk PhenoFluor™ has been shown to be effective for the deoxyfluorination of both electron-rich and electron-poor phenols. ucl.ac.uk Radical fluorination, using sources like XeF₂, has also emerged as a viable method. acs.org Furthermore, photochemical methods have demonstrated site-selective fluorination of complex molecules. nih.gov For instance, the enone functional group can direct fluorination to specific sp³ C-H bonds upon photoexcitation. nih.gov
Table 2: Modern Fluorination Reagents
| Reagent Class | Examples | Application | Reference |
| Electrophilic | N-fluoropyridinium salts, NFSI, Selectfluor® | Catalytic asymmetric fluorination | acs.orgacs.org |
| Deoxofluorinating | DAST, Deoxofluor®, PhenoFluor™ | Conversion of alcohols/phenols to fluorides | arkat-usa.orgucl.ac.uk |
| Radical | XeF₂, F-TEDA-PF₆ (in the presence of a silver catalyst) | Radical fluorination of C-H bonds, aromatic rings | acs.orgarkat-usa.org |
General Synthetic Approaches to the 4H-1-Benzopyran Skeleton
The construction of the core 4H-1-benzopyran ring system can be achieved through various synthetic strategies, including multi-component reactions, catalytic protocols, and cyclization methods.
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like 4H-benzopyrans in a single step from three or more starting materials. nih.govresearchgate.net These reactions are often catalyzed by simple and environmentally friendly catalysts. For example, the one-pot, three-component condensation of aldehydes, malononitrile, and 1,3-dicarbonyl compounds can be catalyzed by triethanolamine (B1662121) to produce 4H-benzo[b]pyrans in high yields at room temperature. researchgate.net Other catalysts, such as Mg-Al hydrotalcite under microwave conditions and Ni(II)-unsymmetrical salen complexes, have also been effectively used for the synthesis of functionalized 4H-benzopyrans. ijcce.ac.iracs.org Isocyanide-based multicomponent reactions (I-MCRs) represent another powerful, one-pot domino procedure for synthesizing benzopyran derivatives without the need for intermediate isolation. researchgate.net
Table 3: Multi-component Reactions for 4H-Benzopyran Synthesis
| Reactants | Catalyst | Key Features | Reference |
| Aldehydes, malononitrile, 1,3-diketones | Triethanolamine | Room temperature, high yields, short reaction times | researchgate.net |
| 1-Naphthol, malononitrile, arylglyoxals | Mg-Al hydrotalcite | Microwave conditions, solvent-free | ijcce.ac.ir |
| 1,3-Dicarbonyls, malononitrile, benzaldehydes | Ni(II)–unsymmetrical salen complexes | High conversion, excellent yields | acs.org |
| Various starting materials | Isocyanide-based reagents | One-pot domino procedure, no intermediate isolation | researchgate.net |
Catalysis plays a pivotal role in the synthesis of 4H-benzopyrans, with organocatalysis, photocatalysis, and metal-free methods gaining prominence due to their efficiency and sustainability. researchgate.net Organocatalysts like 2-aminopyridine (B139424) have been used for the three-component synthesis of 4H-chromenes. frontiersin.org
Photocatalysis offers a green approach, utilizing visible light to drive reactions. A notable example is the synthesis of trifluoromethylated 4H-1-benzopyran derivatives. x-mol.comresearchgate.net This method involves a visible light-mediated photocatalytic trifluoromethylation, single-electron transfer oxidation, and cycloaddition cascade of 2-vinyl phenols. researchgate.net Metal-free photocatalysis using materials like 2D covalent organic frameworks (COFs) is also an emerging area. nih.gov
Metal-free synthesis is highly desirable to avoid toxic and expensive metal catalysts. researchgate.net An effective transition-metal-free strategy for preparing chromones involves the reaction of o-bromoaryl ynones with benzaldehyde (B42025) oxime. researchgate.net
Intramolecular cyclization is a fundamental strategy for constructing the benzopyran ring. A common method involves the acid- or base-catalyzed cyclization of chalcone (B49325) intermediates, which are formed from the aldol (B89426) condensation of a substituted acetophenone (B1666503) and a cinnamaldehyde (B126680) derivative.
Annulation reactions, which involve the formation of a new ring onto an existing one, are also powerful tools. A metal- and solvent-free cascade radical-induced C-N cleavage/intramolecular 6-endo-dig annulation/hydrocarbonylation has been developed for the synthesis of 2-aryl-4H-chromen-4-ones. dntb.gov.ua Another approach is the K3PO4-mediated cycloannulation of (E)-β-iodovinyl sulfones with ortho-hydroxy chalcones to access 2,3,4-trisubstituted-4H-benzopyran derivatives. researchgate.net Rhodium-catalyzed [4+1] annulation of 1,3-enynes has also been reported for the synthesis of benzopyrans. nih.gov
Classical Condensation and Rearrangement Reactions
Classical condensation and rearrangement reactions remain fundamental methodologies for the synthesis of the 5-fluoro-4H-1-benzopyran scaffold and its derivatives. Among these, the Claisen-Schmidt condensation and the Vilsmeier-Haack reaction are particularly notable for their versatility in constructing the core benzopyran structure and introducing functional groups.
Claisen-Schmidt Condensation:
The Claisen-Schmidt condensation is a widely employed method for the synthesis of chalcones, which are key precursors to flavones, a class of compounds containing the 4H-1-benzopyran-4-one skeleton. innovareacademics.inderpharmachemica.com This reaction typically involves the base-catalyzed condensation of a substituted 2-hydroxyacetophenone (B1195853) with a benzaldehyde derivative. innovareacademics.in For the synthesis of this compound derivatives, a 5-fluoro-2-hydroxyacetophenone would be the starting material.
The general aporoach involves the reaction of the acetophenone with a suitable aldehyde in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). innovareacademics.inresearchgate.net The resulting hydroxychalcone (B7798386) can then undergo oxidative cyclization to form the flavone (B191248) ring. innovareacademics.in Common reagents for this cyclization include dimethyl sulfoxide (B87167) (DMSO) with iodine (I2) or hydrogen peroxide (H2O2) with NaOH. derpharmachemica.com
A study detailed the synthesis of 2-(3'-aminesubstituted)-7-hydroxyl-4H-1-benzopyran-4-one derivatives starting from 2,4-dihydroxyacetophenone and 3-chlorobenzaldehyde (B42229) via a Claisen-Schmidt condensation. derpharmachemica.com The resulting chalcone was then cyclized using DMSO/I2 in a microwave-assisted reaction to yield the flavone derivative. derpharmachemica.com While this example does not feature a 5-fluoro substituent, the methodology is directly applicable.
Table 1: Examples of Claisen-Schmidt Condensation for Flavone Synthesis
| Acetophenone Derivative | Aldehyde Derivative | Base/Solvent | Cyclization Reagent | Product Type | Reference |
| 2-Hydroxyacetophenone | Substituted Benzaldehydes | NaOH (solvent-free) | DMSO/I2 | Flavone Derivatives | innovareacademics.in |
| 2,4-Dihydroxyacetophenone | 3-Chlorobenzaldehyde | Basic medium (microwave) | DMSO/I2 or H2O2/NaOH | 7-Hydroxyflavone Derivative | derpharmachemica.com |
| 1-(4-Fluoro-2-hydroxyphenyl)ethanone | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes | 10% aq. KOH | DMSO/I2 | 7-Fluoro-2-(pyrazolyl)chromen-4-ones | rkmmanr.org |
Vilsmeier-Haack Reaction:
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.org It can be utilized to introduce an aldehyde group onto a pre-existing this compound ring system or, more commonly, to synthesize precursors that can be cyclized to form the benzopyran ring. The reaction employs a Vilsmeier reagent, typically generated from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.orgsapub.org
One synthetic route describes the synthesis of novel 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction of the corresponding hydrazones. rkmmanr.org These aldehydes were then condensed with 1-(4-fluoro-2-hydroxyphenyl)ethanone in a base-catalyzed reaction, and the resulting chalcones were cyclized to afford 2-(1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl)-7-fluoro-4H-chromen-4-ones. rkmmanr.org This demonstrates the indirect application of the Vilsmeier-Haack reaction in building complex benzopyran derivatives.
Asymmetric Synthesis and Chiral Resolution of Enantiomeric this compound Compounds
The synthesis of enantiomerically pure this compound derivatives is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. semanticscholar.org Methodologies to achieve this include asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce stereoselectivity, and chiral resolution, which involves the separation of a racemic mixture. semanticscholar.orgresearchgate.net
Recent advances have highlighted the use of organocatalysis in the asymmetric synthesis of benzopyran and benzodihydropyran scaffolds. semanticscholar.orgmdpi.com These methods often involve cascade reactions, cycloadditions of ortho-hydroxystyrene derivatives, or reactions with ortho-quinone methides. mdpi.com For instance, enantioselective organocatalytic oxa-Michael-nitro-Michael reactions have been developed to produce chiral chromane (B1220400) derivatives with multiple stereocenters. semanticscholar.org
Chiral resolution is a more traditional yet effective method for obtaining enantiomerically pure compounds. This technique typically involves the reaction of a racemic mixture of a carboxylic acid derivative of this compound with a chiral resolving agent to form diastereomeric salts. researchgate.netgoogle.com These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization. google.com
A patent describes the chemical resolution of (±)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid to obtain the optically pure (R)-(-) and (S)-(+) enantiomers. google.com While this example pertains to a 6-fluoro isomer, the principle is directly applicable to 5-fluoro derivatives. The process involves reacting the racemic acid with a chiral amine, such as dehydroabietylamine, to form diastereomeric salts that can be separated. researchgate.netgoogle.com After separation, the optically pure acid can be liberated from the salt.
Another approach involves the optical resolution of (RS)-6-fluoro-4-ureido-2,3-dihydro-4H-1-benzopyran-4-carboxylic acid using D-(+)-(1-phenylethyl)amine or L-(-)-ephedrine to afford the corresponding (S)-enantiomer, which is a precursor to the drug Sorbinil. drugfuture.com
Table 2: Chiral Resolving Agents for Benzopyran Derivatives
| Racemic Compound | Chiral Resolving Agent | Resulting Enantiomers | Reference |
| (±)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | Chiral dehydroabietylamine | (R)-(-)- and (S)-(+)-enantiomers | google.com |
| (RS)-6-Fluoro-4-ureido-2,3-dihydro-4H-1-benzopyran-4-carboxylic acid | D-(+)-(1-phenylethyl)amine or L-(-)-ephedrine | (S)-enantiomer | drugfuture.com |
| Racemic tetrabenazine (B1681281) (a benzoquinolizine derivative) | D- or L-chiral acids (e.g., camphorsulfonic acid, tartaric acid) | (3R,11bR)- and (3S,11bS)-enantiomers | google.com |
The development of efficient asymmetric syntheses and chiral resolution protocols is crucial for advancing the study and application of specific enantiomers of this compound derivatives.
Iii. Reaction Mechanisms and Chemical Transformations of 5 Fluoro 4h 1 Benzopyran
Mechanistic Pathways in the Formation of 5-Fluoro-4H-1-benzopyran Systems
The construction of the fluorinated benzopyran core involves several key mechanistic steps, including condensation reactions, cyclizations, and rearrangements.
A prevalent strategy for synthesizing benzopyran systems involves a cascade of reactions initiated by a Knoevenagel condensation. rsc.org This reaction typically occurs between an active methylene (B1212753) compound and an aldehyde or ketone. sciforum.net In the context of this compound synthesis, this would likely involve a fluorinated salicylaldehyde (B1680747) derivative.
The mechanism commences with the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. sciforum.net Subsequent dehydration leads to the formation of a stable intermediate. This is often followed by a Michael addition, where a nucleophile adds to the α,β-unsaturated system created during the Knoevenagel condensation. rsc.orgbeilstein-journals.org This sequence of Knoevenagel condensation followed by Michael addition is a powerful tool for building molecular complexity in a single pot. researchgate.netnih.gov
A plausible mechanism for the formation of a related benzopyran system involves the initial Knoevenagel condensation between a salicylaldehyde and a 1,3-dicarbonyl compound. This is followed by a Michael addition of another equivalent of the 1,3-dicarbonyl compound to the newly formed α,β-unsaturated ketone. The final step is an intramolecular 6-exo-trig cyclization to yield the fused benzopyran structure. rsc.org The presence of a fluorine atom on the salicylaldehyde ring would introduce electronic effects that could influence the rates and outcomes of these steps.
| Reaction Stage | Description |
| Knoevenagel Condensation | Reaction between an active methylene compound and a fluorinated salicylaldehyde to form an α,β-unsaturated intermediate. rsc.orgsciforum.net |
| Michael Addition | Nucleophilic addition to the α,β-unsaturated intermediate, often by another molecule of the active methylene compound. rsc.orgbeilstein-journals.org |
| Intramolecular Cyclization | The resulting intermediate undergoes a ring-closing reaction to form the pyran ring of the benzopyran system. rsc.org |
Cyclization is a critical step in the formation of the pyran ring in the this compound scaffold. ijrar.org These ring-closure reactions can proceed through various intramolecular mechanisms. In many syntheses of benzopyrans, the final step involves an intramolecular nucleophilic attack, often from a phenolic oxygen onto an electrophilic carbon, to form the heterocyclic ring. rsc.org
For instance, after a sequence of condensation and addition reactions, an intermediate is formed that possesses both a nucleophilic hydroxyl group (from the original salicylaldehyde) and an electrophilic center. Intramolecular cyclization then occurs, leading to the formation of the benzopyran ring. beilstein-journals.org The regioselectivity of this cyclization is crucial, and in the case of benzopyran synthesis, 6-exo-trig cyclization is a common and favored pathway. rsc.org Theoretical studies on the ring-opening of 4H-1-benzopyran-4-one with a hydroxide (B78521) ion suggest that the fission of the γ-pyrone ring is the rate-determining step in the gas phase, highlighting the importance of the pyran ring's stability and the energetics of its formation and cleavage. researchgate.net
Pericyclic reactions, which are concerted reactions involving a cyclic transition state, represent another sophisticated avenue for the synthesis of benzopyran systems. slideshare.net These reactions are characterized by their high stereospecificity. msu.edu Sigmatropic rearrangements, a subclass of pericyclic reactions, involve the migration of a σ-bond across a π-system. libretexts.orgspcmc.ac.in
The rsc.orgrsc.org-sigmatropic rearrangement, which includes the Cope and Claisen rearrangements, is particularly relevant. libretexts.orgimperial.ac.uk The Claisen rearrangement of an allyl aryl ether, for example, can lead to an ortho-substituted phenol, which can then undergo cyclization to form a benzopyran ring. While direct examples involving this compound are not prevalent in the provided results, the general principles of these reactions are applicable. A rsc.orgrsc.org-sigmatropic rearrangement of a suitably substituted fluorinated allyl vinyl ether could potentially serve as a key step in constructing the fluorinated benzopyran core. libretexts.org
These reactions are governed by the principles of orbital symmetry, with thermal and photochemical conditions often leading to different stereochemical outcomes. libretexts.orgspcmc.ac.in The intricate nature of pericyclic reactions allows for the construction of complex molecular architectures with a high degree of control.
Derivatization Strategies for this compound Scaffolds
Once the this compound core is synthesized, it can be further modified to create a library of derivatives with diverse properties. These modifications can be targeted to either the pyran ring or the benzene (B151609) ring.
The pyran ring of the this compound scaffold offers several sites for regioselective functionalization. The reactivity of the C-2, C-3, and C-4 positions can be exploited to introduce a variety of substituents.
Electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine monochloride (ICl) can lead to 3,4-disubstituted 2H-benzopyrans. thieme-connect.com The functionalization of the pyrone ring can also be achieved via an enamination reaction at an active methyl group, for instance at the C-2 position. nih.gov Furthermore, the C-4 position can be functionalized through Knoevenagel-type reactions. nih.gov Palladium-catalyzed functionalization of the C-4 Csp2–H bond has also been reported for related pyrone systems. rsc.org
| Position | Example Functionalization Reaction | Reference |
| C-2 | Enamination of an active methyl group. | nih.gov |
| C-3, C-4 | Electrophilic cyclization of propargylic aryl ethers. | thieme-connect.com |
| C-4 | Knoevenagel-type condensation. | nih.gov |
| C-4 | Pd(II)-catalyzed direct C-H functionalization. | rsc.org |
The benzene ring of the this compound scaffold can also be modified to introduce various functional groups at the C-6, C-7, and C-8 positions. The presence of the fluorine atom at C-5 and the oxygen atom of the pyran ring will influence the regioselectivity of these substitution reactions.
Substituents can be introduced on the benzene ring of benzopyran derivatives, with reports showing substitutions at the C-6, C-7, and C-8 positions. juniperpublishers.com For example, a series of 2-carboxylic acids of pyrano[3,2-c] beilstein-journals.orgbenzopyran-4-ones were synthesized, implying that modifications on the benzene portion of the benzopyran system are feasible. nih.gov The introduction of substituents such as methyl groups at positions 6, 7, and 8 has been shown to influence the biological activity of benzopyran derivatives. juniperpublishers.com Furthermore, the introduction of electron-withdrawing or electron-donating groups on the benzene ring of related heterocyclic systems has been shown to significantly affect their chemical and biological properties. nih.gov
Common Derivatizing Reagents and Their Reaction Kinetics (e.g., Silylation, Acylation, Alkylation)
Derivatization reactions are frequently employed to modify the physicochemical properties of benzopyranones, often to enhance their stability or to prepare them for subsequent analytical procedures like gas chromatography-mass spectrometry (GC-MS). researchgate.net These reactions typically target active hydrogen atoms, although the 4H-1-benzopyran ring itself can undergo various modifications.
Silylation: This process involves the replacement of active hydrogens, such as those in hydroxyl groups, with a trimethylsilyl (B98337) (TMS) group. researchgate.net For this compound, which lacks a hydroxyl group, silylation can be achieved through palladium-catalyzed reactions. For instance, trimethylsilyl substituted benzopyran derivatives can be synthesized via palladium-catalyzed silylation of corresponding bromo-substituted benzopyrans. benthamopen.com While specific kinetic data for this compound is not extensively documented, the reaction kinetics are generally influenced by the choice of catalyst, solvent, and the electronic nature of the substrate. The fluorine atom at the 5-position, being electron-withdrawing, can influence the electron density of the aromatic ring and potentially affect the rate of palladium-catalyzed cross-coupling reactions.
Acylation: Acylation introduces an acyl group into a molecule. In the context of benzopyranones, this can occur at various positions. For example, Friedel-Crafts acylation of fluorophenols is a common step in the synthesis of fluoro-substituted benzopyranones. researchgate.net Palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes has also been developed as an efficient method for synthesizing 4H-chromen-4-one derivatives. acs.org The presence of the 5-fluoro group would be expected to deactivate the benzene ring towards electrophilic substitution, making acylation at the C-6 or C-8 positions more challenging compared to the unsubstituted benzopyranone. However, specific reaction conditions can be optimized to achieve the desired acylated products.
Alkylation: Alkylation involves the transfer of an alkyl group. For 4H-1-benzopyran derivatives, alkylation can occur at different positions depending on the reagents and reaction conditions. For example, treatment of dihydroflavones with alkyl halides in the presence of potassium carbonate can lead to 3-alkylation through a ring-opening and closure mechanism. ijrar.org The synthesis of 3-substituted-7-methoxy-4H-1-benzopyran-4-ones has been reported starting from 2-hydroxy-4-methoxyacetophenone, involving an alkylation step. ijrpc.com The electronic influence of the 5-fluoro substituent would likely affect the nucleophilicity of the benzopyran system, thereby influencing the kinetics of alkylation reactions.
Interactive Data Table: Common Derivatization Reactions of Benzopyranone Scaffolds
| Derivatization Type | Reagent Examples | Typical Conditions | Target Site on Benzopyranone | Reference |
| Silylation | Trimethylchlorosilane (TMCS), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Pd catalyst for non-hydroxylated rings | Active hydrogens (e.g., -OH), aromatic ring via coupling | researchgate.net, benthamopen.com |
| Acylation | Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA), Diethyloxalate | Lewis acids, Pd catalysts | Hydroxyl groups, aromatic ring, C-3 position | researchgate.net, acs.org |
| Alkylation | Alkyl halides, Dimethyl sulfate | Bases (e.g., K2CO3), phase transfer catalysts | C-3 position, hydroxyl groups | ijrar.org, ijrpc.com |
Transformations of this compound into Other Heterocyclic Architectures
The 4H-1-benzopyran ring system serves as a versatile synthon for the construction of other heterocyclic frameworks. ijrar.org These transformations often involve the reaction of the benzopyranone with various nucleophiles, leading to ring-opening and subsequent recyclization into new heterocyclic structures. The presence of the 5-fluoro substituent can influence the reactivity and regioselectivity of these transformations.
One of the most common transformations involves the reaction of chromones with hydrazine (B178648) hydrate. This reaction typically proceeds via a nucleophilic attack at the C-2 position, leading to the opening of the pyranone ring, followed by intramolecular condensation to form 3(5)-(2-hydroxyaryl)pyrazoles. mdpi.com The electron-withdrawing nature of the 5-fluoro group in this compound would likely enhance the electrophilicity of the C-2 position, potentially facilitating the initial nucleophilic attack by hydrazine.
Similarly, reactions with other dinucleophiles can lead to a variety of fused heterocyclic systems. For instance, the reaction of 3-formylchromones with hydroxylamine (B1172632) can yield chromeno[3,4-d]isoxazol-4-ols. ijrar.org Although this involves a 3-formyl derivative, it illustrates the potential for the benzopyranone ring to be transformed. The reaction of 3-(polyfluoroacyl)chromones with hydroxylamine proceeds via a nucleophilic 1,4-addition, followed by ring opening and cyclization. ijrar.org
Furthermore, tandem reactions of 3-formylchromones with pyrazole (B372694) derivatives can lead to the formation of complex fused systems like chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one. mdpi.com While these examples start with a substituted chromone (B188151), they highlight the general reactivity pattern of the benzopyranone core, which would be applicable to this compound with appropriate functionalization.
The transformation into other heterocyclic architectures is a powerful strategy for diversifying the chemical space around the benzopyranone core, leading to novel compounds with potentially interesting biological activities.
Interactive Data Table: Examples of Heterocyclic Transformations from Benzopyranone Derivatives
| Starting Benzopyranone Derivative | Reagent(s) | Resulting Heterocycle | Reaction Type | Reference |
| Chromones | Hydrazine hydrate | 3(5)-(2-Hydroxyaryl)pyrazoles | Ring-opening/recyclization | mdpi.com |
| 3-(Polyfluoroacyl)chromones | Hydroxylamine | 4H-Chromeno[3,4-d]isoxazol-4-ols | 1,4-Addition/ring-opening/cyclization | ijrar.org |
| 3-Formylchromone | 5-Amino-3-methyl-1H-pyrazole | Chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one | Tandem reaction/cyclization | mdpi.com |
| Chromone-3-carboxaldehydes | Indole-o-quinodimethane | Diels-Alder cycloadducts | Cycloaddition | ijrar.org |
Iv. Structure Activity Relationships Sar of 5 Fluoro 4h 1 Benzopyran Derivatives
Conformational Analysis and Stereoelectronic Effects of the 5-Fluoro Moiety
The introduction of a fluorine atom into an organic molecule can dramatically influence its conformation due to potent stereoelectronic effects. beilstein-journals.org These effects arise from the unique properties of the carbon-fluorine (C-F) bond, which is short, strong, and highly polarized. beilstein-journals.org In the context of the 5-fluoro-4H-1-benzopyran scaffold, the fluorine atom's high electronegativity creates a significant dipole moment, leading to influential dipole-dipole and charge-dipole interactions within the molecule. beilstein-journals.org
Impact of Substituent Position and Electronic Nature on Biological Activity and Molecular Interactions
The biological profile of this compound derivatives is not solely determined by the 5-fluoro moiety but is a composite of the electronic and steric contributions from all substituents on both the pyran and benzenoid rings.
Modifications to the pyran ring are critical for modulating the biological response. The substitution pattern on this heterocyclic ring can significantly alter the compound's properties and its interaction with biological targets. gu.se For example, in the synthesis of chiral benzopyranones, the nature of substituents on the pyran ring can influence reactivity and stereoselectivity. acs.org Studies on related benzopyran structures have shown that substitutions at the 3rd and 4th positions are particularly important. Amide groups at the 3-position and carbonyl or hydroxyl groups at the 4-position have been shown to enhance antitubercular activity in non-fluorinated analogs. juniperpublishers.com In a series of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones, the introduction of a basic side chain was explored for its effect on estrogen receptor binding. researchgate.net These findings underscore the importance of the pyran ring as a key site for modification to optimize biological activity.
Substituents on the benzenoid ring, even when distant from the primary site of interaction, can exert a profound influence on biological activity through electronic and steric effects. In the synthesis of fluoroalkylated benzopyranones, electron-withdrawing groups on the benzenoid ring were found to decrease reaction yields, highlighting the electronic sensitivity of the scaffold. acs.org For other benzopyran derivatives, substitutions at positions 6, 7, and 8 have been correlated with improved biological activity. juniperpublishers.com For example, a 6-chloro substitution on a chromene ring enhanced antitubercular activity, whereas a 6-bromo group was unfavorable. juniperpublishers.com Similarly, in a QSAR study of flavonoids, a 7-fluoro substituent on a 2-naphthyl-4H-1-benzopyran-4-one was shown to influence its predicted affinity for the GABAA receptor. conicet.gov.ar The design of PARP-1 inhibitors based on a 5-fluoro-1H-benzimidazole-4-carboxamide core also demonstrated the critical role of the fluorine atom in achieving high potency. nih.gov
The following table summarizes the impact of benzenoid ring substitutions on the PARP-1 inhibitory activity of 5-fluoro-1H-benzimidazole-4-carboxamide derivatives.
| Compound | R (Substitution on Phenyl Ring of Side Chain) | PARP-1 IC₅₀ (nM) nih.gov |
| 10a | H | 129.8 |
| 10b | 4-F | 102.5 |
| 10d | 4-Cl | 121.7 |
| 10f | 4-CF₃ | 43.7 |
| 10g | 4-CH₃ | 165.2 |
| 10h | 4-OCH₃ | 215.3 |
Peripheral side chains and linkers are pivotal in orienting the this compound core within a target's binding site and establishing additional stabilizing interactions. The composition, length, and flexibility of these chains can significantly impact binding affinity and specificity. For instance, the development of potent PARP-1 inhibitors based on a 5-fluorobenzimidazole-4-carboxamide scaffold highlighted the importance of the carboxamide linker and the terminal phenyl ring in occupying the enzyme's active site. nih.gov Variations in the substituents on this terminal phenyl group led to significant differences in inhibitory potency. nih.gov Similarly, studies on 7-hydroxy-4H-1-benzopyran-4-ones demonstrated that introducing a basic side chain could modulate estrogen receptor binding affinity, with the nature of the side chain being a key determinant of activity. researchgate.net Ligand-based design strategies often focus on optimizing these peripheral elements to enhance target engagement. eyesopen.com
Chiral Recognition and Enantioselective Biological Effects
The introduction of a stereocenter into this compound derivatives can lead to enantiomers with distinct biological activities. The differential interaction of enantiomers with a chiral biological target (e.g., a receptor or enzyme) is a well-established principle in medicinal chemistry. nih.gov While specific data on this compound itself is limited, studies on analogous structures are informative. For example, the (R)- and (S)-enantiomers of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid show different affinities for the 5-HT1A receptor. vulcanchem.com The enantioselective synthesis of highly substituted fluoroalkylated benzopyranones using chiral N-heterocyclic carbene catalysts has been achieved, yielding products with high enantiomeric excess. acs.org This methodology is crucial as it provides access to individual enantiomers, allowing for the evaluation of their specific biological roles and the identification of the more potent eutomer. Such studies confirm that the spatial arrangement of the fluoroalkyl group is critical for stereocontrolled biological recognition. acs.orgnih.gov
The following table presents data from the enantioselective synthesis of various fluorobenzopyranones, demonstrating the high degree of chiral control achievable.
| Product | R¹ | R² | Yield (%) acs.org | ee (%) acs.org |
| 3a | H | H | 95 | 95 |
| 3b | 7-Me | H | 91 | 96 |
| 3c | 7-OMe | H | 96 | 96 |
| 3d | 7-Cl | H | 92 | 96 |
| 3o | 5-Cl | H | 70 | 96 |
| 3p | 5-Br | H | 65 | 96 |
| 3q | 5,7-di-OMe | H | 45 | 95 |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. grafiati.com These models are valuable for predicting the activity of novel compounds and guiding the design of more potent derivatives. Several QSAR studies have been conducted on benzopyran and flavonoid derivatives, providing insights applicable to this compound systems. conicet.gov.aracs.orgfrontiersin.org
For example, a QSAR model developed for biscoumarin derivatives as α-glucosidase inhibitors revealed a strong correlation between activity and specific molecular descriptors. acs.org This model successfully predicted the high activity of newly designed compounds. acs.org In another study, QSAR models for 3-iodochromone derivatives as potential fungicides were developed, highlighting the importance of certain atomic properties for activity. frontiersin.org For flavonoids binding to the GABAA receptor, a QSAR study that included a 7-fluoro-2-(a-naphtyl)-4H-1-benzopyran-4-one derivative demonstrated how electronic properties influence binding affinity. conicet.gov.ar Ligand-based design approaches, which utilize information from known active molecules, often employ 3D-QSAR methods like CoMFA to build predictive models that can guide the synthesis of new analogs with improved activity. eyesopen.comsci-hub.st These computational tools are instrumental in rational drug design, helping to prioritize synthetic efforts toward the most promising candidates. nih.gov
V. Biological Targets and Mechanistic Modulations by 5 Fluoro 4h 1 Benzopyran Analogues
Enzyme Inhibition and Allosteric Modulation
Derivatives of the 5-Fluoro-4H-1-benzopyran core structure have been shown to inhibit several key enzymes implicated in a variety of diseases. The electronic properties of the fluorine atom can alter the binding affinity and selectivity of these compounds for their respective enzymatic targets.
Cholinesterase Enzymes (AChE, BChE)
Analogues of the broader chromone (B188151) and coumarin (B35378) (a 2H-1-benzopyran-2-one isomer) class have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. ufrgs.brppm.edu.pl Dysregulation of cholinergic signaling is a hallmark of Alzheimer's disease. While direct studies on this compound analogues are limited in this specific context, related fluorinated benzopyran structures have shown activity. For instance, a 7-fluoro derivative of a chromone–lipoic acid conjugate displayed moderate inhibitory activity against AChE with an IC50 value of 56.50 μM. nih.gov In a study of 4-methylcoumarins conjugated with 1,2,3-triazoles, several compounds were found to be moderate in vitro inhibitors of AChE. ufrgs.br Molecular docking simulations suggested that the most active of these compounds occupies the peripheral anionic site of AChE, a mode of binding also observed for the Alzheimer's drug donepezil. ufrgs.br
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. The chromone nucleus has been utilized in the development of semi-synthetic analogues with potent anti-inflammatory activities, including the inhibition of COX and 5-lipoxygenase (5-LOX). researchgate.net While natural chromones are not typically known for strong COX-inhibitory activities, synthetic derivatives have shown promise. researchgate.net For example, a series of novel 4′-fluoro-2′-hydroxychalcones and their dihydropyrazole derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibition activities. tandfonline.com One such dihydropyrazole derivative (6d) exhibited significant COX-2 inhibitory activity with an IC50 of 0.93 μM and a selectivity index of 18.79, compared to the reference drug celecoxib. tandfonline.com This highlights the potential of incorporating a fluoro-substituted phenyl ring, a feature related to the this compound structure, in designing selective COX-2 inhibitors.
| Compound Class | Target Enzyme | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |
| Dihydropyrazole derivative (6d) | COX-2 | 0.93 | 18.79 | tandfonline.com |
| Chalcone (B49325) derivative (5d) | COX-2 | 1.53 | 12.58 | tandfonline.com |
| Celecoxib (Reference) | COX-2 | 0.43 | 35.51 | tandfonline.com |
Protein Kinase Inhibition (e.g., Src, PI3K, MEK/RAF)
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is frequently observed in cancer. Substituted benzopyran analogues have been identified as inhibitors of various protein kinases. researchgate.net
Src Kinase: In one study, certain 4-oxo-4H-1-benzopyran derivatives demonstrated inhibitory activity against Src kinase with IC50 values in the range of 52-57 µM. researchgate.net
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell growth and survival. mdpi.com The compound LY294002 (2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one), a well-known pan-PI3K inhibitor, features the 4H-1-benzopyran-4-one core, underscoring the relevance of this scaffold in targeting PI3K. mdpi.comnih.gov The combination of PI3K inhibitors like GDC-0941 with MEK inhibitors has shown efficacy in cancer cell lines with BRAF and KRAS mutations. nih.gov
MEK/RAF Pathway: The Ras-Raf-MEK-ERK pathway is essential for cell proliferation and survival. google.com While direct inhibition by this compound itself is not extensively documented, the broader class of kinase inhibitors often involves heterocyclic structures where fluorine substitution can enhance potency and selectivity. google.com Dual Raf-MEK inhibitors have been developed, and MEK inhibitors like selumetinib (B1684332) and trametinib (B1684009) are used in clinical trials, often in combination with other pathway inhibitors. nih.gov U0126 is another widely used, potent, and selective inhibitor of MEK1 and MEK2. acs.org
Aldose Reductase Activity
Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. units.it Under hyperglycemic conditions, the accumulation of sorbitol contributes to diabetic complications such as neuropathy, retinopathy, and cataract formation. units.it Consequently, aldose reductase inhibitors are of significant therapeutic interest.
A series of 2-substituted-6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-diones were synthesized and evaluated for their aldose reductase inhibitory activity. nih.gov The (2S,4S) isomers were found to be the most potent inhibitors. nih.gov Notably, (2S,4S)-6-fluoro-2,3-dihydro-2',5'-dioxospiro[4H-1-benzopyran-4,4'-imidazolidine]-2-carboxamide (SNK-860) demonstrated the most potent in vitro and in vivo activity among the tested compounds. nih.gov This highlights the favorable impact of the fluoro-substitution on the benzopyran ring for aldose reductase inhibition. Other 4H-1-benzopyran-4-one derivatives have also been synthesized and tested, with some showing inhibitory activity similar to the known inhibitor Sorbinil, but with greater selectivity over the related aldehyde reductase enzyme. nih.gov
| Compound | Stereoisomer | In Vitro Activity | In Vivo Activity | Reference |
| SNK-860 | (2S,4S) | Most Potent | Most Potent | nih.gov |
| Other Isomers | (2R,4S), (2S,4R), (2R,4R) | Less Potent | Less Potent | nih.gov |
Aromatase Enzyme Modulation
Aromatase (CYP19) is a key enzyme that catalyzes the final step in estrogen biosynthesis by converting androgens to estrogens. nih.gov It is a significant target in the treatment of estrogen-receptor-positive breast cancer. researchgate.net Flavonoids, which share the benzopyranone core, are known to modulate aromatase activity. nih.gov
Studies have shown that natural flavones like 7-hydroxyflavone, chrysin, and apigenin (B1666066) are potent aromatase inhibitors. nih.gov Synthetic flavonoids and related quinolin-4-one analogues have also been investigated. nih.gov While direct evidence for this compound is scarce, the principle of using the benzopyran scaffold for aromatase inhibition is well-established. For example, nimesulide, a COX-2 inhibitor, and its analogues have been shown to decrease aromatase activity at the transcriptional level in breast cancer cells, acting as selective aromatase expression regulators (SAERs). researchgate.net This suggests that appropriately substituted benzopyran structures could be designed to target aromatase effectively.
Receptor Binding and Selective Ligand Activation/Antagonism
The this compound scaffold and its analogues have also been investigated for their ability to bind to various receptors, acting as either agonists or antagonists.
In the context of olfactory receptors, a PI3K-dependent antagonism has been observed. The PI3K inhibitor AS252424, which is 5-[5-(4-fluoro-2-hydroxy-phenyl)-furan-2-ylmethylene]-thiazolidine-2,4-dione, contains a fluoro-hydroxyphenyl group that is structurally related to a substituted 5-fluoro-benzopyran. nih.gov This compound was shown to eliminate or reduce the inhibitory effect of citral (B94496) on the response of native rat olfactory receptor neurons to octanol, indicating a role in modulating receptor signaling. nih.gov
Furthermore, the development of selective ligands for estrogen receptor β (ERβ) has been a focus of research. An analogue of a known ERβ-selective ligand, 5-fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile ([18F]FEDPN), was synthesized for use as a radioligand in imaging studies. researchgate.net This compound showed an 8.3-fold preference for ERβ, and biodistribution studies confirmed specific uptake in ER-containing tissues like the uterus and ovaries. researchgate.net While not a benzopyran, this demonstrates the utility of the fluoro-substitution in designing receptor-selective ligands.
The development of fluorescent ligands for cannabinoid receptors (CB1R and CB2R) has also been explored using chromenopyrazole scaffolds, which are related to benzopyrans. otago.ac.nz Though the initial fluorescent derivatives did not show high affinity, this line of research indicates the versatility of the core structure in targeting a range of receptor systems. otago.ac.nz
Estrogen Receptor Subtype Selectivity (ER alpha, ER beta)
The estrogen receptors (ERs), which exist as two primary subtypes, ERα and ERβ, are crucial mediators of estrogen activity and prominent targets in hormonal cancer therapy. google.com These subtypes exhibit distinct tissue distribution and functional roles; for instance, ERα is linked to cell proliferation in mammary tissues, whereas ERβ often has an anti-proliferative effect. wisdomlib.org Despite a high degree of similarity in their ligand-binding domains, achieving subtype selectivity has been a key goal in drug design. wisdomlib.orgacs.org
Benzopyran-based compounds have emerged as a notable class of selective estrogen receptor beta agonists (SERBAs). nih.gov Research into their structure-activity relationships has demonstrated that the benzopyran scaffold can bind to ERα and ERβ in different orientations, which is a key factor in its selectivity. nih.gov The development of fluorinated analogues has been part of this effort. For example, a fluoroethyl analogue of 2,3-bis(4-hydroxyphenyl)propanonitrile (DPN), a known ERβ-selective ligand, was synthesized to create an imaging agent for ERβ. researchgate.net This compound, 5-fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile (FEDPN), showed a significant affinity preference for ERβ. researchgate.net X-ray crystallography studies of specific benzopyran analogues in complex with ERα have helped to elucidate the structural basis for the observed ERβ selectivity. nih.gov
Table 1: Estrogen Receptor Selectivity of Benzopyran Analogues
| Compound Class | Target Receptor | Activity Profile | Key Findings |
|---|---|---|---|
| Benzopyrans | ERβ | Selective Agonist (SERBA) | Bind to ERα and ERβ in opposite orientations, explaining selectivity. nih.gov |
G-Protein Coupled Receptors and Ion Channels
G-protein coupled receptors (GPCRs) and ion channels represent two of the largest families of signaling proteins and are common targets for a wide array of therapeutic agents. stonybrook.eduacs.org GPCRs constitute a large family of cell membrane receptors that recognize diverse ligands, including hormones and neurotransmitters, and associate with intracellular G-proteins to initiate signaling cascades. saskoer.ca Ion channels are membrane proteins that form a pore to allow the passage of specific ions, and their gating is often controlled by the binding of a ligand (ligand-gated ion channels) or changes in membrane voltage. stonybrook.eduacs.org Many neurotransmitters have receptors of both types. stonybrook.edu The activation of GPCRs can, in turn, modulate the activity of ion channels, often through the Gβγ subunit of the G-protein. mdpi.comfrontiersin.org
While the primary research focus for this compound analogues has been on their anticancer effects through other pathways, the potential interaction with GPCRs and ion channels remains a possibility for some derivatives. For instance, studies on other molecular classes have shown that stimulation of purinergic receptors, a type of GPCR, can lead to the generation of reactive oxygen species (ROS), a mechanism also observed with some benzopyran analogues. nih.gov However, direct, high-affinity modulation of specific GPCRs or ion channels by this compound analogues is not extensively documented in the current scientific literature, which has more thoroughly explored their effects on cell cycle and apoptosis pathways.
Cellular and Subcellular Mechanistic Insights
The anticancer potential of this compound analogues is rooted in their ability to intervene in fundamental cellular processes that govern cell growth, proliferation, and survival. Research has shown that these compounds can halt the division of cancer cells, trigger their self-destruction, and alter the cellular redox environment and genetic expression to favor an anti-tumor outcome.
A hallmark of cancer is uncontrolled cell division, which is driven by the cell cycle. Intervening in this process is a key strategy for anticancer therapies. cancernetwork.com Various fluorinated benzopyran and chromene analogues have demonstrated the ability to induce cell cycle arrest, effectively stopping cancer cells from proliferating. nih.govresearchgate.net
Studies on 2-aminopropyl benzopyran derivatives revealed that certain compounds, such as 5b, 5c, 6b, 7a, and 7c, caused cell cycle arrest in the G1 phase in triple-negative breast cancer cell lines. nih.gov Other research on different heterocyclic derivatives based on 4H-benzo[h]chromene found that the most potent compounds induced cell cycle arrest at the S and G2/M phases, which subsequently led to apoptosis. researchgate.net This ability to halt the cell cycle is a critical component of their anti-proliferative effects. nih.gov
Table 2: Cell Cycle Arrest Induced by Benzopyran/Chromene Analogues
| Compound Type | Cell Line(s) | Phase of Arrest | Associated Outcome | Source |
|---|---|---|---|---|
| 2-Aminopropyl benzopyran derivatives | Triple-Negative Breast Cancer | G1 Phase | Inhibition of proliferation | nih.gov |
| Spirooxindoles with fluorine substitution | MCF7 Breast Cancer | G2/M Phase | Apoptosis induction | mdpi.com |
| 4H-benzo[h]chromene derivatives | MCF-7, HCT-116, HepG-2 | S and G2/M Phases | Induction of apoptosis | researchgate.net |
Inducing apoptosis, or programmed cell death, is a highly effective mechanism for eliminating cancer cells. nih.govorientjchem.org Many this compound analogues and related chromene structures have been shown to be potent inducers of apoptosis. researchgate.netnih.gov
The apoptotic effects of certain 2-aminopropyl benzopyran derivatives were demonstrated in triple-negative breast cancer cell lines. nih.gov Similarly, a spirooxindole analogue containing a 3-fluorophenyl group was identified as a concentration-dependent apoptosis inducer. mdpi.com The mechanism often involves activating key proteins in the apoptotic cascade. For example, some benzopyran derivatives are thought to induce apoptosis by activating caspases, which are the executioner enzymes of this process. Studies with other chromene derivatives confirmed that their cytotoxic effects were linked to the induction of apoptosis, sometimes preceded by cell cycle arrest at the G2/M phase. researchgate.net
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as important signaling molecules within a cell. However, at high concentrations, they can cause significant damage to cellular structures, leading to cell death. The modulation of ROS levels is another mechanism through which benzopyran analogues exert their effects.
In a study of 2-aminopropyl benzopyran derivatives, the observed apoptotic and necrotic effects were attributed, at least in part, to an increase in ROS generation. nih.gov This suggests that these compounds can shift the cellular redox balance towards a pro-oxidative state that is toxic to cancer cells. Conversely, some fluoro-flavone compounds have also been noted for their antioxidant properties and ability to scavenge free radicals, indicating that the effect on ROS can be complex and may depend on the specific chemical structure and cellular context. nih.gov Another study showed that a synthesized compound significantly enhanced the generation of ROS, which was linked to the collapse of mitochondrial membrane potential and subsequent apoptosis. mdpi.com
The ultimate effects of this compound analogues on cell fate are controlled by their ability to regulate the expression of key genes. Among the most critical are genes involved in the control of apoptosis, such as the Bcl-2 family, and genes that regulate the cell cycle, such as cyclins. nih.govmdpi.com
The Bcl-2 protein is a primary anti-apoptotic regulator, and its downregulation is a common strategy to sensitize cancer cells to apoptosis. mdpi.com Research has shown that promising 2-aminopropyl benzopyran derivatives, specifically compounds 5a, 6a, and 7b, effectively downregulated the expression of Bcl-2. nih.gov Other studies have also highlighted the targeting of Bcl-2 by chromene derivatives as a mechanism for their anticancer activity. orientjchem.org In addition to apoptosis regulation, these analogues can modulate cell cycle genes. For instance, the benzopyran derivative 5b was found to downregulate the expression of cyclin CCND1 and CCND2, which are critical for progression through the G1 phase of the cell cycle. nih.gov This provides a direct molecular link between the compound and the observed G1 arrest.
Table 3: Gene Expression Modulation by Benzopyran Analogues
| Compound | Target Gene(s) | Effect on Expression | Cellular Consequence | Source |
|---|---|---|---|---|
| 2-Aminopropyl benzopyran 5a, 6a, 7b | Bcl-2 | Downregulation | Promotion of apoptosis | nih.gov |
| 2-Aminopropyl benzopyran 5b | Cyclin CCND1, Cyclin CCND2 | Downregulation | G1 cell cycle arrest | nih.gov |
| Aplysinopsin analogues | Bcl-2 | Downregulation | Apoptosis induction | mdpi.com |
Vi. Synthetic Utility of 5 Fluoro 4h 1 Benzopyran As a Chemical Building Block
Versatility as a Precursor in Complex Organic Synthesis
5-Fluoro-4H-1-benzopyran and its derivatives are highly valued starting materials in multi-step organic synthesis. The 4H-1-benzopyran-4-one (chromone) ring system is considered a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets. ijrpc.com The introduction of a fluorine atom at the C-5 position can significantly alter the molecule's reactivity, lipophilicity, and metabolic stability, making it a desirable precursor for developing novel therapeutic agents. nih.gov
A prominent example of its utility is in the synthesis of complex substituted isoflavones, a class of compounds known for their potential antitumor properties. nih.gov Researchers have utilized fluorinated 2-hydroxyacetophenones to construct the core of 5-fluoro-substituted 3-phenyl-4H-1-benzopyran-4-ones. Methodologies such as palladium-catalyzed coupling reactions are employed to build the central aryl carbon-carbon bond, demonstrating the scaffold's compatibility with modern synthetic techniques. nih.gov The resulting fluorinated isoflavones have shown potent growth-inhibitory activity against various cancer cell lines, highlighting the role of the 5-fluoro-benzopyran precursor in generating biologically active and complex molecules. nih.gov
Role in the Construction of Diversified Heterocyclic Scaffolds
The benzopyran moiety is a foundational scaffold for a vast array of heterocyclic compounds. ijbpas.compreprints.org The 5-fluoro variant, in particular, serves as a key intermediate for accessing new heterocyclic systems where the fluorine atom can fine-tune the final product's biological or physical characteristics. The inherent reactivity of the benzopyran ring allows for various chemical transformations to build additional fused or appended rings.
For instance, the synthesis of benzopyran-4-one-isoxazole hybrids demonstrates the conversion of the benzopyran scaffold into more complex, multi-heterocyclic structures. nih.gov While specific examples starting from the 5-fluoro isomer are part of ongoing research, established synthetic routes, such as those involving Vilsmeier-Haack formylation to introduce a reactive aldehyde group, can be applied to this compound-4-one. nih.gov This formylated intermediate can then undergo condensation reactions with hydroxylamine (B1172632) to form an oxime, followed by cyclization to yield the isoxazole (B147169) ring. This strategic functionalization and subsequent cyclization underscore the role of the benzopyran core as a template for creating structurally diverse molecules.
Below is a table illustrating the types of heterocyclic scaffolds that can be generated from benzopyran precursors.
| Precursor Type | Reaction Type | Resulting Heterocyclic Scaffold | Reference |
| Fluorinated 2-Hydroxyacetophenone (B1195853) | Cyclization & Palladium-Catalyzed Coupling | Fluoro-substituted Isoflavone (3-Phenyl-4H-1-benzopyran-4-one) | nih.gov |
| Benzopyran-4-one-3-carbaldehyde | Condensation & Cyclization | Benzopyran-fused Isoxazole | nih.gov |
| Aldehydes & Malononitrile | Multicomponent Reaction | Pyrano[c]benzopyran derivatives | researchgate.net |
Applications in the Design of Advanced Functional Materials (e.g., Fluorescent Probes)
The unique photophysical properties of the 4H-1-benzopyran core make it an attractive scaffold for the design of advanced functional materials, most notably fluorescent probes. ijrpc.commdpi.com These probes are crucial tools for bio-imaging and diagnostics. acs.org The design of such molecules often relies on a donor-acceptor architecture to control the fluorescence emission wavelength and intensity. mdpi.comresearchgate.net
The this compound scaffold is an excellent candidate for this application. The highly electronegative fluorine atom acts as an electron-withdrawing group, which can modulate the electronic properties of the entire conjugated system. By incorporating this scaffold as part of a larger donor-acceptor molecule, it is possible to fine-tune the photophysical characteristics, such as shifting the emission towards the near-infrared (NIR) region, which is highly desirable for deep-tissue imaging. mdpi.com
Research into fluorescent molecules based on the 4H-1-benzopyran core has yielded probes with significant environmental sensitivity, meaning their fluorescence changes in response to factors like solvent polarity or viscosity. mdpi.comresearchgate.net For example, a series of fluorescent molecules (M-1, M-2, M-3) based on the 4H-1-benzopyran core demonstrated that structural modifications significantly impact their spectral properties. One such molecule, M-3, showed a notable increase in fluorescence intensity when binding to proteins like bovine serum albumin (BSA), indicating its potential as a biosensor. mdpi.com The introduction of a fluorine atom at the 5-position would be a rational strategy to further refine these properties for specific sensing applications.
The following table summarizes the photophysical properties of representative fluorescent molecules derived from a 4H-1-benzopyran core, illustrating how structural modifications influence their function.
| Compound | Description | Max Emission (nm) in Ethyl Acetate | Quantum Yield (Φ) in Ethyl Acetate | Key Finding | Reference |
| M-1 | Benzopyran core with dimethylamine (B145610) donor | 625 | 0.40 | Serves as a baseline fluorophore in the series. | mdpi.com |
| M-2 | Benzopyran core with morpholine (B109124) donor | 610 | 0.15 | Shows altered emission due to different donor group. | mdpi.com |
| M-3 | Benzopyran core with piperidine (B6355638) donor | 630 | 0.52 | Exhibits high viscosity and environmental sensitivity, with a 4-fold intensity increase in the presence of 5% BSA. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Vii. Analytical Characterization and Spectroscopic Investigations in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is indispensable for determining the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy provide detailed information about the connectivity of atoms, functional groups, and electronic systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F.
¹H NMR: The proton NMR spectrum of 5-Fluoro-4H-1-benzopyran would provide information on the number, environment, and connectivity of hydrogen atoms. The fluorine atom at the 5-position would induce through-bond coupling with nearby protons, leading to splitting of their signals. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and the oxygen heteroatom, as well as the aromatic ring currents. oregonstate.edu The protons on the heterocyclic ring (at C2, C3, and C4) and the aromatic ring would appear at distinct chemical shifts.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. oregonstate.edu The carbon atom directly bonded to the fluorine (C-5) would exhibit a large one-bond coupling constant (¹JC-F) and a significant downfield shift due to the fluorine's electronegativity. oregonstate.edu Other carbons in proximity would show smaller two- and three-bond couplings (²JC-F, ³JC-F), which are valuable for unambiguous signal assignment.
¹⁹F NMR: As ¹⁹F is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds. wikipedia.org The spectrum for this compound would be expected to show a single resonance for the fluorine atom at the C-5 position. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. ucsb.edu This signal would be split by coupling to adjacent protons (H-4 and H-6), providing further structural confirmation. wikipedia.orghuji.ac.il
Table 1: Predicted NMR Data for this compound
| Technique | Predicted Chemical Shift (δ, ppm) | Key Features and Expected Couplings |
| ¹H NMR | Aromatic Protons: ~6.8-7.8 ppmHeterocyclic Protons: ~4.5-5.5 ppm (C4-H₂), ~5.8-6.9 ppm (C2-H, C3-H) | Coupling between aromatic protons. Coupling of H-6 and H-4 protons to the ¹⁹F nucleus. |
| ¹³C NMR | Aromatic Carbons: ~110-160 ppmHeterocyclic Carbons: ~65 ppm (C4), ~120-130 ppm (C2, C3) | Large ¹JC-F coupling for C-5. Smaller ²JC-F and ³JC-F couplings for adjacent carbons. |
| ¹⁹F NMR | ~ -110 to -140 ppm (relative to CFCl₃) | Signal would appear as a multiplet due to coupling with H-4 and H-6. |
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely involve the loss of small molecules or radicals and cleavage of the pyran ring, providing structural clues. The fragmentation of the benzopyran core is a key diagnostic feature. nist.govnist.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures and confirming the identity of synthesized compounds. Softer ionization techniques like Electrospray Ionization (ESI) are typically used, which often result in a prominent protonated molecule peak [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected parent ion, providing detailed structural information.
Table 2: Expected Mass Spectrometry Data for this compound (C₉H₇FO)
| Technique | Expected m/z Values | Interpretation |
| High-Resolution MS (HRMS) | Exact mass of [M+H]⁺ | Confirms the elemental composition of the molecule. |
| EIMS | Molecular Ion (M⁺): 150.05Key Fragments: Loss of H, CO, CHF | Provides the nominal molecular weight and a characteristic fragmentation pattern for structural confirmation. |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. The IR spectrum of this compound would display characteristic bands for the C-F bond, the C-O-C ether linkage, the C=C double bonds of the aromatic and pyran rings, and the aromatic and aliphatic C-H bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H (at C4) | 2950-2850 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
| C-O-C (Ether) | 1300-1000 | Asymmetric & Symmetric Stretching |
| C-F | 1100-1000 | Stretching |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wjbphs.com The benzopyran ring system contains a conjugated π-electron system, which acts as a chromophore. The absorption of UV light excites electrons from lower-energy bonding or non-bonding orbitals to higher-energy anti-bonding orbitals (e.g., π → π* transitions). The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λmax) in the UV region, typical for chromophoric systems of this type. spectrabase.comresearchgate.net The position and intensity of these bands can be influenced by the fluorine substituent and the solvent used for analysis. nih.gov
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern yields an electron density map, from which the positions of individual atoms can be determined with high precision. mdpi.com
For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. It would reveal precise bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, it would provide insight into the planarity of the ring system and the conformation of the dihydropyran ring. The analysis would also detail the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of molecules in the crystal lattice. nih.gov
Chromatographic Methods for Separation and Purity Assessment (e.g., TLC, HPLC, GC-MS)
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a product. rsc.org The compound is spotted on a plate coated with a stationary phase (e.g., silica gel), and a mobile phase (solvent) is allowed to ascend the plate. The retention factor (Rf) value is characteristic of the compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of compounds. nih.gov For this compound, reversed-phase HPLC would likely be used, where a nonpolar stationary phase is paired with a polar mobile phase. A pure sample would exhibit a single, sharp peak in the chromatogram. HPLC is also used to determine the purity of the final compound, often expressed as a percentage of the total peak area. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase in a GC column. The separated components then enter a mass spectrometer for detection and identification. GC-MS provides both the retention time from the GC and the mass spectrum of the compound, offering a high degree of confidence in its identification and purity assessment.
Advanced Computational Analytical Techniques (e.g., Hirshfeld Surface Analysis, Energy Frameworks)
In modern structural chemistry, advanced computational techniques are indispensable for a deep understanding of the molecular interactions and crystal packing that dictate the physicochemical properties of solid-state materials. For compounds like this compound, Hirshfeld surface analysis and energy framework calculations provide critical insights into the non-covalent interactions governing their supramolecular architecture.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying the diverse intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. The analysis generates a three-dimensional (3D) surface around a molecule, which is color-coded to highlight different interaction types and their relative strengths.
Key outputs of this analysis include:
d_norm surface : This surface visualizes intermolecular contacts shorter than the van der Waals radii as red spots, contacts of normal length as white, and longer contacts as blue. These maps provide an immediate picture of the most significant interaction points, such as hydrogen bonds.
While specific research on the Hirshfeld surface of this compound is not detailed in available literature, studies on analogous benzopyran structures offer valuable insights. For instance, an analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[b]pyran-3-carbonitrile quantitatively detailed the interactions stabilizing its crystal structure doaj.orgnih.govresearchgate.net. The findings from such related compounds illustrate the types of data that this analysis provides.
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 29.2% | Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms on adjacent molecules. |
| C···H/H···C | 24.6% | Indicates significant C-H···π or other weak C-H contacts that contribute to the overall packing. |
| N···H/H···N | 13.6% | Corresponds to classical or weak hydrogen bonds involving nitrogen atoms, crucial for directional interactions. |
| Cl···H/H···Cl | 12.9% | Highlights the role of the halogen atom in forming weak hydrogen bonds or other electrostatic interactions. |
| O···H/H···O | 10.6% | Represents hydrogen bonds involving oxygen, which are key directional forces in stabilizing the crystal lattice. |
Energy Frameworks
Building upon the geometric insights from Hirshfeld analysis, energy framework calculations provide a quantitative measure of the energetic stability of a crystal structure. This computational method calculates the interaction energies between a central molecule and its neighbors, breaking down the total energy into four key components: electrostatic, polarization, dispersion, and exchange-repulsion.
The results are often visualized as cylindrical frameworks where the thickness of the cylinders is proportional to the strength of the interaction energies. This provides a clear and intuitive representation of the dominant forces and packing topology within the crystal.
Electrostatic Energy : Dominates in structures with strong, directional interactions like hydrogen bonds.
Dispersion Energy : Represents the primary stabilizing force in systems with significant π-π stacking.
Research on various heterocyclic compounds demonstrates the power of this technique. For example, a study on a novel triazolequinoxalin derivative used energy frameworks to reveal that dispersion energies were the most influential in the crystal's organization, pointing to the importance of stacking interactions nih.govresearchgate.net.
| Energy Component | Calculated Energy (kJ/mol) | Primary Role in Crystal Packing |
|---|---|---|
| Electrostatic | -68.3 | Quantifies forces between charged or polar regions, such as in hydrogen bonding. |
| Dispersion | -234.7 | Represents attractive van der Waals forces (e.g., π-π stacking), often the largest stabilizing component. |
| Polarization | -20.8 | Accounts for the induction effects between molecules. |
| Repulsion | 119.8 | Represents the short-range repulsive forces that prevent molecular collapse. |
| Total Energy | -217.8 | Indicates the overall energetic stability of the crystal lattice. |
Together, these computational methods provide a comprehensive picture of the solid-state structure of this compound, elucidating the specific roles of various non-covalent interactions, including those influenced by the fluorine substituent, and quantifying the energetic landscape of its crystal packing.
Viii. Future Directions and Emerging Research Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzopyran derivatives has been a subject of extensive research. Traditional methods, while effective, often rely on harsh reagents and multi-step processes. Future research will increasingly focus on the development of novel synthetic routes that are not only efficient but also environmentally benign. Green chemistry principles are expected to be central to these new methodologies.
Key areas of development include:
Catalytic Systems: Employing novel transition-metal catalysts or organocatalysts to facilitate key bond-forming reactions under milder conditions. This could lead to higher yields and selectivity for derivatives of 5-Fluoro-4H-1-benzopyran.
Flow Chemistry: Utilizing continuous flow reactors can offer superior control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch processing.
Aqueous Media Synthesis: Developing synthetic protocols that use water as a solvent is a key goal of green chemistry. Research into reactions like the one-pot synthesis of 2-amino-4-aryl-4H,5H-pyrano[3,2-c] nih.govbenzopyran-5-one derivatives in aqueous media provides a template for future work on fluorinated benzopyrans. researchgate.net
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds.
Table 1: Comparison of Synthetic Approaches for Benzopyran Derivatives
| Feature | Traditional Synthesis | Emerging Sustainable Methodologies |
|---|---|---|
| Solvents | Often uses volatile organic compounds (VOCs) | Focus on aqueous media, ionic liquids, or solvent-free conditions |
| Catalysts | Stoichiometric reagents, harsh acids/bases | Recyclable organocatalysts, nanocatalysts, biocatalysts |
| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound, flow reactors |
| Reaction Time | Often hours to days | Can be reduced to minutes or hours |
| Waste Generation | Can produce significant chemical waste | Minimized through atom economy and catalyst recycling |
Deepening Mechanistic Understanding through Advanced Biophysical Studies
A fundamental understanding of how this compound derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Future research will employ a suite of advanced biophysical techniques to elucidate these mechanisms. These studies will provide invaluable data on binding kinetics, thermodynamics, and the structural basis of interaction, guiding the optimization of lead compounds.
Prospective biophysical techniques to be employed include:
Surface Plasmon Resonance (SPR): To provide real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity between benzopyran derivatives and their target proteins.
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, such as enthalpy and entropy, offering insights into the forces driving the interaction.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): To solve the three-dimensional structure of the compound bound to its target, revealing specific atomic-level interactions that can be leveraged for structure-based drug design.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To study ligand-protein interactions in solution, providing information on the binding site and conformational changes upon binding.
Table 2: Biophysical Techniques for Studying Compound-Target Interactions
| Technique | Information Gained | Application in this compound Research |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (ka, kd) | Rapidly screen derivatives for target binding and rank them by affinity. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Understand the thermodynamic driving forces of the binding interaction. |
| X-ray Crystallography | High-resolution 3D structure of the complex | Visualize the precise binding mode and guide structure-based design. |
Identification of Untapped Biological Targets for Therapeutic Exploration
While existing research may point towards certain biological activities, a vast landscape of potential targets for this compound derivatives remains unexplored. Future initiatives will focus on systematically identifying and validating novel targets to expand the therapeutic applications of this scaffold.
Strategies for new target identification will include:
Phenotypic Screening: Employing high-content imaging and cell-based assays to screen for compounds that induce a desired physiological effect without a preconceived target. yu.edu Subsequent target deconvolution studies can then identify the responsible protein.
Chemoproteomics: Using affinity-based probes derived from the this compound scaffold to pull down binding partners from cell lysates, which are then identified by mass spectrometry.
In Silico Target Prediction: Utilizing computational tools and databases to predict potential protein targets based on the structural and electronic features of the compound.
This multi-pronged approach can uncover unexpected therapeutic opportunities in areas such as oncology, neurodegenerative disorders, and infectious diseases.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. emanresearch.orgijmsm.org These technologies can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-make-test-analyze cycle. oxfordglobal.com For the this compound scaffold, AI and ML will be instrumental in designing novel molecules with optimized properties.
Key applications include:
Generative Models: Using deep learning architectures like generative adversarial networks (GANs) or recurrent neural networks (RNNs) to design novel this compound derivatives de novo with desired pharmacological characteristics. emanresearch.org
Predictive Modeling (QSAR): Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
ADMET Prediction: Training ML models on historical data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new designs, helping to identify and eliminate compounds with unfavorable profiles early in the process. ijmsm.org The HUAWEI CLOUD Pangu Drug Molecule Model, for instance, has been trained on data from 1.7 billion compounds to predict physicochemical properties and score them for 'druglikeness'. technative.io
Table 3: AI/ML Applications in the Design of this compound Derivatives
| AI/ML Method | Objective | Expected Outcome |
|---|---|---|
| Generative Modeling | Design novel, synthesizable molecules with specific properties. | Virtual libraries of new this compound analogs with high predicted activity. |
| Predictive QSAR | Forecast the biological activity of designed compounds. | Prioritized list of candidates for synthesis, reducing wasted effort. |
| Multi-Objective Optimization | Simultaneously optimize potency, selectivity, and ADMET properties. | Lead candidates with a balanced profile, increasing the probability of clinical success. ijmsm.org |
High-Throughput Screening and Lead Optimization Strategies for Future Research Initiatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target. ewadirect.com Future research on this compound will involve the development of robust HTS assays to screen focused libraries of its derivatives.
The HTS and lead optimization cascade would involve:
Assay Development: Creating sensitive and reliable biochemical or cell-based assays suitable for an automated, high-throughput format.
Virtual HTS: Using computational docking to screen millions of virtual compounds against a target's structure, enriching the subsequent experimental screen with compounds more likely to be active. ewadirect.com
Experimental HTS: Screening a physical library of this compound derivatives to identify initial hits. HTS allows for the rapid testing of large compound libraries to identify potential drug candidates. ewadirect.com
Hit-to-Lead Optimization: Once hits are confirmed, a multidisciplinary team of chemists and biologists will work to improve their potency, selectivity, and drug-like properties through iterative rounds of chemical synthesis and biological testing. This process transforms a promising hit into a viable lead compound for further preclinical development.
For example, a high-throughput, cell-based luciferase reporter assay was used to screen approximately 300,000 compounds to identify a benzofuran (B130515) class of HCV inhibitors, demonstrating the power of this approach. nih.gov Similarly, computational high-throughput screening of the ChemBridge library was used to identify novel dual inhibitors of EGFR/HER2. nih.gov These examples highlight a clear path forward for discovering and optimizing novel therapeutics based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Fluoro-4H-1-benzopyran, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of fluorinated phenolic precursors with aldehydes or ketones under acidic or basic conditions. For example, describes a related benzopyran synthesis via condensation of 3,4,5-trimethoxyphenol with aldehydes, which can be adapted for fluorinated analogs. Optimization includes adjusting temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and acid/base catalysts (e.g., HCl or KOH) to improve yield . Purification often requires column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR (¹H/¹³C, 19F NMR) to confirm fluorination and aromatic proton environments .
- HPLC-MS for purity assessment and molecular ion verification (e.g., ESI+ mode, C18 column) .
- FT-IR to identify carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .
Q. What safety protocols are critical when handling this compound derivatives?
- Methodological Answer : Based on GHS classifications for similar benzopyrans ():
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
- Store in airtight containers away from oxidizers.
- Dispose of waste via licensed hazardous chemical services .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects of fluorine substitution on aromatic rings. For example, fluorine’s electronegativity alters HOMO-LUMO gaps, influencing electrophilic substitution patterns. Molecular docking studies (AutoDock Vina) may predict binding affinities to biological targets like kinases or GPCRs .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions (e.g., variable IC₅₀ values in cytotoxicity assays) may arise from:
- Experimental variability : Use orthogonal assays (e.g., MTT and apoptosis flow cytometry) to cross-validate .
- Structural analogs : Compare fluorinated vs. non-fluorinated derivatives to isolate fluorine’s role .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .
Q. How do reaction conditions influence regioselectivity in fluorinated benzopyran synthesis?
- Methodological Answer : Regioselectivity is controlled by:
- Electrophilic directing groups : Fluorine’s meta-directing effect can be countered by electron-donating substituents (e.g., methoxy groups) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for para-substitution .
- Catalysts : Lewis acids (e.g., BF₃) enhance electrophilic aromatic substitution at specific positions .
Q. What advanced techniques are used to study the stability of this compound under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light to identify degradation products via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using UPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
